molecular formula C14H21NO B310774 N-(1,3-dimethylbutyl)-2-methylbenzamide

N-(1,3-dimethylbutyl)-2-methylbenzamide

Cat. No.: B310774
M. Wt: 219.32 g/mol
InChI Key: LDHGXSBSUJVQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Dimethylbutyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group attached to a branched alkylamine substituent (1,3-dimethylbutyl). Benzamides are widely studied for their roles in organic synthesis, catalysis, and material science, often modulated by substituent effects on the aromatic ring and the N-alkyl chain .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-methyl-N-(4-methylpentan-2-yl)benzamide

InChI

InChI=1S/C14H21NO/c1-10(2)9-12(4)15-14(16)13-8-6-5-7-11(13)3/h5-8,10,12H,9H2,1-4H3,(H,15,16)

InChI Key

LDHGXSBSUJVQNF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C)CC(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility (Organic Solvents) Key Spectroscopic Features (IR/NMR)
N-(1,3-Dimethylbutyl)-2-methylbenzamide Not reported Likely high in hexane/Et2O Hypothesized: C=O stretch ~1627 cm⁻¹ (IR)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 81–83 CH2Cl2, hexane IR: 3340 (O–H), 1627 (C=O); 1H NMR: δ 2.37 (CH3)
4-Bromo-N-(2-nitrophenyl)benzamide Not reported Moderate in DMSO 13C NMR: δ 168.8 (C=O)

Key Observations :

  • The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide increases polarity, raising its melting point (81–83°C) compared to non-hydroxylated analogs.

Reactivity and Functional Roles

  • Directing Group Utility : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as an N,O-bidentate ligand for metal-catalyzed C–H bond activation, a property absent in the target compound due to the lack of a hydroxyl group .
  • However, benzamide derivatives may exhibit different degradation pathways and toxicity profiles compared to phenylenediamines .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) decrease electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.

Environmental and Toxicological Considerations

  • Persistence: Branched alkyl chains (e.g., 1,3-dimethylbutyl) may reduce biodegradability, as seen in 6PPD-quinone, which persists in aquatic environments .
  • Toxicity: While 6PPD-quinone is highly toxic to aquatic life, benzamides with similar substituents may exhibit lower acute toxicity but require further study .

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